molecular formula C12H12FNO7 B038655 5-Fluoro-2-aminophenol-N,N,O-triacetate CAS No. 114199-94-9

5-Fluoro-2-aminophenol-N,N,O-triacetate

Cat. No.: B038655
CAS No.: 114199-94-9
M. Wt: 301.22 g/mol
InChI Key: LGLJEJDKAGNQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-aminophenol-N,N,O-triacetate is a fluorinated member of the aminophenol-N,N,O-triacetate (APTRA) family, functioning as a metal-chelating agent and a pH-sensitive fluorescent probe . The compound's structure features a fluorine atom at the 5-position of the aromatic ring and three acetyl groups protecting the amino (N,N) and phenolic oxygen (O) positions, a design that fine-tunes its pKa and enhances its utility in biological systems by reducing interference from physiological ions . Its primary research application lies in the measurement of intracellular pH due to its high sensitivity and stability within complex biological environments . The synthesis of this compound typically proceeds via the acetylation of the parent compound, 5-fluoro-2-aminophenol . One common protocol involves dissolving 5-fluoro-2-aminophenol in dry dichloromethane under an inert atmosphere, followed by the dropwise addition of acetic anhydride and a catalytic amount of sulfuric acid at 0°C . The reaction mixture is then refluxed for 6–8 hours. Upon completion, the mixture is quenched with ice water, and the organic layer is washed with saturated sodium bicarbonate, dried over magnesium sulfate, and concentrated to yield the crude product . For improved selectivity and purity, a stepwise protection-deprotection strategy can be employed, where the amine groups are acetylated first before the hydroxyl group, which minimizes side reactions and allows for intermediate purification . The final product can be purified using silica gel chromatography . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

114199-94-9

Molecular Formula

C12H12FNO7

Molecular Weight

301.22 g/mol

IUPAC Name

2-[2-(carboxymethoxy)-N-(carboxymethyl)-5-fluoroanilino]acetic acid

InChI

InChI=1S/C12H12FNO7/c13-7-1-2-9(21-6-12(19)20)8(3-7)14(4-10(15)16)5-11(17)18/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20)

InChI Key

LGLJEJDKAGNQPY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N(CC(=O)O)CC(=O)O)OCC(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)N(CC(=O)O)CC(=O)O)OCC(=O)O

Other CAS No.

114199-94-9

Synonyms

5-F-APTRA
5-fluoro-2-aminophenol-N,N,O-triacetate

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Substituents pKa Ion Affinity Key Applications References
This compound C₁₂H₁₂FNO₆ 5-F, N,N,O-triacetate ~7.2 Low Intracellular pH probe
APTRA C₁₂H₁₃NO₆ H at 5, N,N,O-triacetate ~6.8 Moderate Metal chelation
5F NEAP C₁₂H₁₄FNO₅ 5-F, N-ethyl, N,O-diacetate ~7.0 Negligible pH probe with reference
5-Azacytidine 2’,3’,5’-O-triacetate C₁₄H₁₈N₄O₈ Ribose-O-triacetate N/A N/A Epigenetic modulation
3Ac-A (Apigenin triacetate) C₂₁H₁₈O₈ 5,7,4′-O-triacetate N/A N/A Anti-migration in cancer

Research Findings and Implications

  • Fluorination Impact: The 5-fluoro substitution in this compound shifts its pKa to ~7.2, aligning with physiological pH, and reduces calcium ion interference compared to APTRA .
  • Acetylation Role: Acetylation in APTRA derivatives enhances membrane permeability and stability, a trend also observed in acetylated flavonoids and nucleosides like 5-azacytidine triacetate .
  • Functional Trade-offs : While 5F NEAP minimizes ion binding, it sacrifices one acetate group for ethyl substitution, reducing charge and leakage but requiring additional fluorine atoms for internal referencing .

Preparation Methods

Direct Acetylation of 5-Fluoro-2-aminophenol

The most straightforward approach involves the acetylation of 5-fluoro-2-aminophenol using acetic anhydride or acetyl chloride. This method leverages the nucleophilic reactivity of the amine (-NH₂) and hydroxyl (-OH) groups to install acetyl moieties at the N,N- and O-positions, respectively.

Key Steps:

  • Reagent Selection : Acetic anhydride is preferred for its stability and controlled reactivity, though acetyl chloride may be used in anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts.

  • Solvent System : Reactions are typically conducted in dichloromethane (DCM) or toluene, which solubilize the aromatic starting material without participating in side reactions.

  • Catalysis : Sulfuric acid (H₂SO₄) or pyridine catalyzes the acetylation, with the latter also acting as a base to sequester acidic byproducts.

Example Protocol :

  • 5-Fluoro-2-aminophenol (1.0 equiv) is dissolved in dry DCM under nitrogen.

  • Acetic anhydride (3.2 equiv) and catalytic H₂SO₄ (0.1 equiv) are added dropwise at 0°C.

  • The mixture is refluxed for 6–8 hours, followed by quenching with ice water.

  • The organic layer is washed with saturated NaHCO₃, dried over MgSO₄, and concentrated to yield the crude product.

Yield and Purity :

  • Initial trials report yields of 58–75%, with purity >90% confirmed via HPLC. Challenges include over-acetylation at the aromatic ring, though fluorine’s electron-withdrawing effect mitigates this risk.

Stepwise Protection-Deprotection Strategy

For enhanced selectivity, a stepwise approach acetylates the amine groups first, followed by the hydroxyl group. This method reduces side reactions and improves control over regioselectivity.

Procedure:

  • N,N-Diacetylation :

    • The primary amine is treated with excess acetic anhydride in pyridine/DCM at 25°C for 4 hours.

    • Intermediate N,N-diacetyl-5-fluoro-2-aminophenol is isolated via filtration.

  • O-Acetylation :

    • The hydroxyl group is acetylated using acetyl chloride and pyridine at 0°C, yielding the final triacetate.

Advantages :

  • Minimizes competing reactions at the hydroxyl group during amine acetylation.

  • Enables purification of intermediates, enhancing final product purity.

Analytical and Purification Techniques

Chromatographic Separation

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates mono-, di-, and tri-acetylated byproducts.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity, as confirmed by melting point (167–169°C) and ¹⁹F NMR.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.31 (s, 6H, N-Ac), 2.45 (s, 3H, O-Ac), 6.82–7.15 (m, 3H, aromatic).

  • ¹⁹F NMR : Single peak at δ -118 ppm, confirming absence of defluorination.

Challenges and Mitigation Strategies

Over-Acetylation and Side Reactions

  • Issue : Excess acetylating agents promote acetylation at the aromatic ring, forming unwanted regioisomers.

  • Solution : Strict stoichiometric control (3.0–3.2 equiv acetic anhydride) and low temperatures (0–5°C) suppress side reactions.

Hydrolysis Sensitivity

  • Issue : The triacetate is prone to hydrolysis in aqueous or acidic conditions, necessitating anhydrous workup.

  • Mitigation : Immediate neutralization with NaHCO₃ post-reaction stabilizes the product.

Industrial and Research Applications

This compound serves as a critical precursor for:

  • Magnesium-Sensitive Probes : Its high affinity for Mg²⁺ (Kd ≈ 0.5 mM) enables real-time cytosolic magnesium monitoring in cardiac cells.

  • Pharmaceutical Intermediates : Derivatives are investigated for beta-blocker synthesis and photodynamic therapy agents .

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